molecular formula C4H9NO B2990356 2-Oxetanemethanamine CAS No. 882402-12-2

2-Oxetanemethanamine

Cat. No.: B2990356
CAS No.: 882402-12-2
M. Wt: 87.122
InChI Key: QDEFNAHLCTUWAH-SCSAIBSYSA-N
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Description

2-Oxetanemethanamine is an organic compound with the molecular formula C₄H₉NO. It features a four-membered oxetane ring attached to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Oxetanemethanamine can be synthesized through multiple steps starting from 2-methylpropan-2-ol. The process involves several reactions, including ring expansion and amination . Another method involves the reaction of potassium tert-butoxide with 2-[(1-ethoxyethoxy)methyl]ethylene oxide, followed by further reactions with sulfonyl and phthalamide compounds .

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and safety, avoiding the use of hazardous reagents like sodium azide and palladium-carbon catalysts .

Chemical Reactions Analysis

Types of Reactions: 2-Oxetanemethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxetane derivatives and substituted amines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

2-Oxetanemethanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Oxetanemethanamine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an intermediate in the synthesis of compounds that modulate biological pathways, such as glucagon-like peptide-1 receptor agonists. These pathways are crucial for regulating glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Uniqueness: 2-Oxetanemethanamine stands out due to its simple yet versatile structure, making it a valuable intermediate in various synthetic pathways. Its ability to undergo multiple types of chemical reactions and its applications in medicinal chemistry highlight its uniqueness .

Properties

IUPAC Name

oxetan-2-ylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDEFNAHLCTUWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90604738
Record name 1-(Oxetan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882402-12-2
Record name 1-(Oxetan-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90604738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(oxetan-2-yl)methanamine
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